1,3-dimethyl-7-(2-oxo-2-phenylethyl)-3,7-dihydro-1H-purine-2,6-dione
CAS No.:
Cat. No.: VC13295746
Molecular Formula: C15H14N4O3
Molecular Weight: 298.30 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C15H14N4O3 |
|---|---|
| Molecular Weight | 298.30 g/mol |
| IUPAC Name | 1,3-dimethyl-7-phenacylpurine-2,6-dione |
| Standard InChI | InChI=1S/C15H14N4O3/c1-17-13-12(14(21)18(2)15(17)22)19(9-16-13)8-11(20)10-6-4-3-5-7-10/h3-7,9H,8H2,1-2H3 |
| Standard InChI Key | XOZWAWUTOWNJEW-UHFFFAOYSA-N |
| SMILES | CN1C2=C(C(=O)N(C1=O)C)N(C=N2)CC(=O)C3=CC=CC=C3 |
| Canonical SMILES | CN1C2=C(C(=O)N(C1=O)C)N(C=N2)CC(=O)C3=CC=CC=C3 |
Introduction
Chemical Identity and Structural Features
1,3-Dimethyl-7-(2-oxo-2-phenylethyl)-3,7-dihydro-1H-purine-2,6-dione (molecular formula: ) belongs to the purine family, a class of heterocyclic compounds integral to nucleic acids and cellular metabolism. Its IUPAC name, 1,3-dimethyl-7-phenacylpurine-2,6-dione, reflects the substitution pattern: methyl groups at positions 1 and 3, a phenacyl moiety (2-oxo-2-phenylethyl) at position 7, and ketone groups at positions 2 and 6.
Table 1: Key Chemical Identifiers
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 298.30 g/mol |
| IUPAC Name | 1,3-Dimethyl-7-phenacylpurine-2,6-dione |
| SMILES | CN1C2=C(C(=O)N(C1=O)C)N(C=N2)CC(=O)C3=CC=CC=C3 |
| InChI Key | XOZWAWUTOWNJEW-UHFFFAOYSA-N |
The compound’s purine core is fused with a diketone system, while the phenacyl group introduces aromatic and ketonic functionalities. This hybrid structure may facilitate interactions with biological targets, such as adenosine receptors or enzymes involved in nucleotide metabolism .
Synthesis and Structural Elucidation
The synthesis of this compound typically involves sequential alkylation and acylation reactions. A proposed pathway includes:
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Alkylation of Theophylline: Theophylline (1,3-dimethylxanthine) serves as a starting material. Reaction with phenacyl bromide introduces the 7-phenacyl group under basic conditions.
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Oxidation and Cyclization: Subsequent oxidation steps stabilize the diketone system, while cyclization ensures the purine backbone remains intact.
Structural confirmation relies on spectroscopic techniques:
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NMR: -NMR reveals methyl singlets (δ ~3.2–3.5 ppm) and aromatic protons from the phenyl group (δ ~7.4–7.6 ppm).
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Mass Spectrometry: A molecular ion peak at m/z 298.30 confirms the molecular weight.
Related Compounds and Derivatives
Structural modifications significantly alter bioactivity and pharmacokinetics:
8-Chloro Derivative
Introducing chlorine at the 8-position (e.g., 8-chloro-1,3-dimethyl-7-(2-oxo-2-phenylethyl)-3,7-dihydro-1H-purine-2,6-dione) enhances electrophilicity, potentially increasing reactivity with nucleophilic biological targets. This derivative shows improved in vitro cytotoxicity against cancer cell lines compared to the parent compound.
Thio-Substituted Analog
Replacing the oxygen atom in the phenacyl group with sulfur (as in 1,3-dimethyl-8-((2-oxo-2-phenylethyl)thio)-7-(3-phenylpropyl)-3,7-dihydro-1H-purine-2,6-dione) extends the half-life in metabolic assays. The thioether linkage resists hydrolysis, suggesting utility in prolonged drug delivery systems .
Table 2: Comparison with Key Derivatives
| Compound | Modification | Molecular Weight | Notable Property |
|---|---|---|---|
| Parent Compound | None | 298.30 g/mol | Moderate logP (1.2) |
| 8-Chloro Derivative | Cl at 8-position | 332.75 g/mol | Enhanced cytotoxicity |
| Thio-Substituted Analog | S replaces O | 448.54 g/mol | Increased metabolic stability |
Toxicological and Regulatory Considerations
While toxicity data specific to this compound are scarce, related purine derivatives offer cautionary insights:
Reproductive and Developmental Toxicity
Theophylline, a structural analog, demonstrates developmental toxicity in rodents at high doses (NOAEL: 282 mg/kg/day). Effects include reduced fetal weight and increased resorptions, likely due to adenosine receptor antagonism and cAMP elevation .
Occupational Hazards
Purine derivatives often carry GHS classifications for acute toxicity (Category 3) and reproductive harm (Category 1B). Safe handling protocols—including PPE and ventilation—are recommended during synthesis .
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